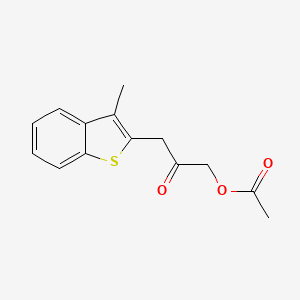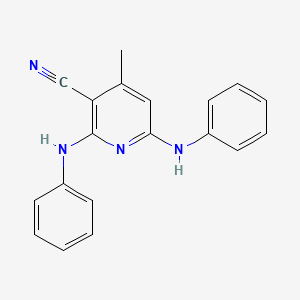
Inosinate5'-diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosinate 5’-diphosphate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a diphosphate ester of inosine, a nucleoside that is formed by the breakdown of adenosine. Inosinate 5’-diphosphate is involved in the synthesis of purine nucleotides and is essential for the proper functioning of cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nucleoside-5’-diphosphates, including inosinate 5’-diphosphate, typically involves the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in SN2 displacement reactions. This method allows for the selective precipitation and isolation of nucleoside-5’-diphosphates from crude reaction mixtures .
Industrial Production Methods: Industrial production of inosinate 5’-diphosphate often involves enzymatic processes using microorganisms. These processes are designed to optimize yield and purity while minimizing the use of hazardous chemicals. The use of Corynebacterium species for fermentation is a common approach .
化学反応の分析
Types of Reactions: Inosinate 5’-diphosphate undergoes various chemical reactions, including:
Oxidation: Conversion to xanthylate (XMP) and further to guanosine monophosphate (GMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: SN2 displacement reactions are used in its synthesis
Common Reagents and Conditions:
Oxidation: NAD+ is a common hydrogen acceptor in the oxidation of inosinate to xanthylate.
Substitution: PPN pyrophosphate is used as a nucleophile in SN2 displacement reactions.
Major Products:
Oxidation: Xanthylate (XMP) and guanosine monophosphate (GMP).
Hydrolysis: Inosine and pyrophosphate.
科学的研究の応用
Inosinate 5’-diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleosides.
Medicine: Investigated for its potential therapeutic effects in neurological and cardiovascular diseases.
Industry: Used as a flavor enhancer in the food industry due to its umami taste.
作用機序
Inosinate 5’-diphosphate exerts its effects through various molecular targets and pathways:
Purine Biosynthesis: Acts as an intermediate in the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Signal Transduction: Involved in the regulation of RNA editing and metabolic enzyme activity.
Immune Modulation: Modulates immune responses through its interaction with adenosine receptors.
類似化合物との比較
Adenosine Monophosphate (AMP): Differs from inosinate by the presence of an amino group instead of a carbonyl group at the 6-position.
Guanosine Monophosphate (GMP): Formed by the oxidation of inosinate to xanthylate and subsequent amination.
Inosine Monophosphate (IMP): A precursor to inosinate 5’-diphosphate and involved in similar metabolic pathways.
Uniqueness: Inosinate 5’-diphosphate is unique due to its role as a diphosphate ester, which allows it to participate in specific biochemical reactions that are not possible for monophosphate or triphosphate nucleotides. Its involvement in both purine biosynthesis and signal transduction pathways highlights its versatility and importance in cellular metabolism .
特性
IUPAC Name |
[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O11P2/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZQMKKFWMMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861665 |
Source


|
| Record name | 9-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
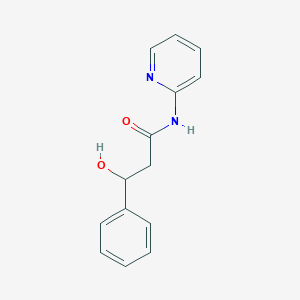

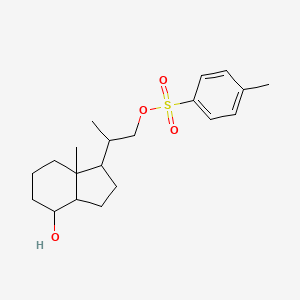
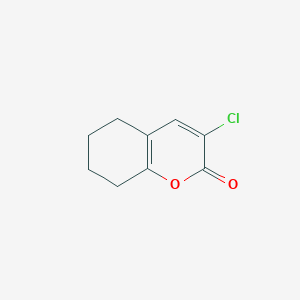

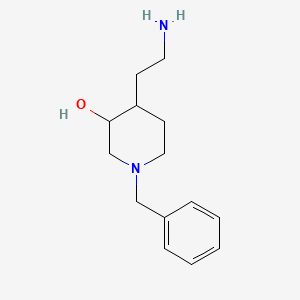

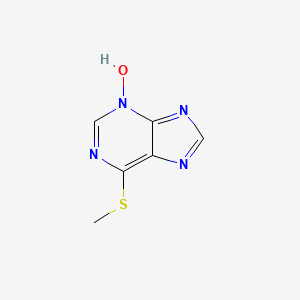
![N-[(4-chlorophenyl)sulfonyl]-1-naphthamide](/img/structure/B13991130.png)
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
